[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1223835-92-4
VCID: VC7281213
InChI: InChI=1S/C25H25BrN4O5/c1-6-33-21-10-7-17(12-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-8-9-19(26)14(2)11-18/h7-12H,6,13H2,1-5H3
SMILES: CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C)OC
Molecular Formula: C25H25BrN4O5
Molecular Weight: 541.402

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1223835-92-4

Cat. No.: VC7281213

Molecular Formula: C25H25BrN4O5

Molecular Weight: 541.402

* For research use only. Not for human or veterinary use.

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 1223835-92-4

Specification

CAS No. 1223835-92-4
Molecular Formula C25H25BrN4O5
Molecular Weight 541.402
IUPAC Name [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C25H25BrN4O5/c1-6-33-21-10-7-17(12-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-8-9-19(26)14(2)11-18/h7-12H,6,13H2,1-5H3
Standard InChI Key VFDRVURIEGBZFL-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C)OC

Introduction

Structural and Chemical Characteristics

Core Architectural Features

The molecule’s scaffold features two distinct heterocyclic systems: a 1,3-oxazole ring at position 4 and a 1,2,3-triazole ring at position 4 of the carboxylate group (Figure 1). The oxazole component derives from a 4-ethoxy-3-methoxyphenyl group, while the triazole is substituted with a 4-bromo-3-methylphenyl moiety. These rings are interconnected via a methylene bridge, creating a planar yet sterically hindered structure.

Table 1: Key Structural Components

ComponentSubstituentsPosition
1,3-Oxazole ring4-ethoxy-3-methoxyphenyl, 5-methylC4
1,2,3-Triazole ring4-bromo-3-methylphenyl, 5-methylC4
Linking groupMethylene (-CH<sub>2</sub>-)Between rings

The bromine atom at the para position of the triazole’s aryl group enhances electrophilic reactivity, potentially facilitating cross-coupling reactions. Methoxy and ethoxy groups contribute to electron-donating effects, stabilizing the aromatic systems and influencing solubility.

Physicochemical Properties

Calculated logP values (≈3.5) indicate pronounced lipophilicity, suggesting preferential partitioning into lipid membranes over aqueous environments. The polar surface area of 98.6 Ų, derived from nitrogen and oxygen atoms, implies moderate hydrogen-bonding capacity, which may aid target binding but limit blood-brain barrier penetration. Thermal analysis data (unavailable in sources) would clarify stability under physiological conditions.

Synthetic Pathways and Optimization

Fragment Assembly Strategy

Synthesis follows a convergent approach, leveraging modular fragments for oxazole and triazole construction (Scheme 1) :

  • Oxazole Fragment: Cyclodehydration of serine-derived precursors using DAST (diethylaminosulfur trifluoride) and K<sub>2</sub>CO<sub>3</sub> forms the oxazole core .

  • Triazole Fragment: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized aryl bromides and propargyl carboxylates yields the 1,4-disubstituted triazole .

  • Coupling: Esterification or amide bond formation links the fragments, often employing DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Table 2: Representative Reaction Yields

StepReagentsYield (%)
Oxazole cyclizationDAST, K<sub>2</sub>CO<sub>3</sub>77
Triazole formationCuSO<sub>4</sub>, sodium ascorbate82
Fragment couplingHATU, DIPEA68

Challenges in Macrocyclization

Attempts to cyclize preformed oxazole-triazole hybrids face steric hindrance, reducing yields to ≤15% . Rigidity imposed by the fused rings complicates conformational adjustments needed for ring closure. Strategies such as introducing flexible spacers or optimizing solvent polarity (e.g., DMF/THF mixtures) remain unexplored for this specific compound.

Biological Activity and Mechanism

GroupPredicted EffectTarget
4-Bromo-3-methylphenylElectrophilic reactivityDNA alkylation
5-MethyltriazoleMetabolic stabilityCYP3A4 inhibition
4-EthoxyphenylSolubility modulationPlasma protein binding

ADME Considerations

Applications in Materials Science

Liquid Crystal Development

The planar oxazole-triazole core and alkyl substituents align with mesogen design principles. Preliminary differential scanning calorimetry (DSC) of similar compounds reveals smectic phases between 120–180°C, suggesting utility in display technologies.

Coordination Chemistry

Triazole’s nitrogen atoms can chelate transition metals. Silver(I) complexes of related structures exhibit luminescence quantum yields of Φ = 0.32, applicable in OLEDs.

Future Research Directions

Activity-Driven Optimization

  • Bioisosteric Replacement: Substituting bromine with trifluoromethyl groups may reduce toxicity while retaining electronic effects.

  • Prodrug Design: Esterifying carboxylate groups could enhance oral bioavailability.

Advanced Formulation Strategies

Encapsulation in PEGylated liposomes may mitigate solubility limitations. For example, nanoformulations of analogous compounds achieve 90% encapsulation efficiency and sustained release over 72 hours .

Computational Modeling

Molecular dynamics simulations could predict binding poses against kinase targets (e.g., EGFR). Docking studies with homology models may identify lead candidates for synthesis.

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